molecular formula C28H34N4O5 B6521859 methyl 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-52-1

methyl 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6521859
CAS No.: 896371-52-1
M. Wt: 506.6 g/mol
InChI Key: BUGJIPAHAMQEKR-UHFFFAOYSA-N
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Description

Methyl 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound featuring a tetrahydroquinazoline core fused with a piperazine moiety. The structure includes a hexyl linker with a ketone group, connecting the tetrahydroquinazoline and 3-methyl-4-(3-methylphenyl)piperazine subunits.

Properties

IUPAC Name

methyl 3-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O5/c1-19-8-7-9-22(16-19)31-15-14-30(18-20(31)2)25(33)10-5-4-6-13-32-26(34)23-12-11-21(27(35)37-3)17-24(23)29-28(32)36/h7-9,11-12,16-17,20H,4-6,10,13-15,18H2,1-3H3,(H,29,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGJIPAHAMQEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as "the compound") is a complex organic molecule with potential pharmacological applications. This article reviews the biological activity of the compound, focusing on its antibacterial, antifungal, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound features a quinazoline core , a piperazine side chain , and multiple functional groups that contribute to its biological activity. The presence of the dioxo and carboxylate functionalities suggests potential interactions with various biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC25H30N4O4
Molecular Weight450.6 g/mol
CAS Number1114597-50-0

Antibacterial Activity

Recent studies have demonstrated that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is more potent than traditional antibiotics such as ampicillin and streptomycin.

Key Findings:

  • The compound showed MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains like Enterobacter cloacae.
  • It was particularly effective against Staphylococcus aureus and Bacillus cereus, with MIC values of 0.015 mg/mL for some derivatives .

Antifungal Activity

In addition to its antibacterial effects, the compound also exhibits antifungal activity. Studies report MIC values in the range of 0.004 mg/mL to 0.06 mg/mL , indicating promising antifungal efficacy.

Most Sensitive Fungi:

  • Trichoderma viride was identified as the most sensitive fungal strain.
  • Aspergillus fumigatus demonstrated resistance compared to other tested fungi .

Potential Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The structural features of the compound allow it to interact with biological pathways associated with tumor growth.

Research Highlights:

  • The compound's interaction with acetylcholinesterase suggests a potential role in treating neurological disorders and possibly cancer.
  • Further studies are needed to elucidate its mechanisms of action in oncological contexts.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of the compound:

  • Antibacterial Testing:
    • A total of 15 derivatives were synthesized and tested.
    • Results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced antibacterial activity.
  • Antifungal Testing:
    • Compounds were tested against a panel of fungi.
    • Compound 15 was noted for its exceptional antifungal activity with an MIC of 0.004 mg/mL against T. viride.
  • Mechanistic Studies:
    • Docking studies revealed potential binding sites on bacterial enzymes, supporting the observed antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog, methyl 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound ID: K221-2562), differs only in the substituent on the phenyl ring of the piperazine moiety (3-chloro vs. 3-methyl) . Below is a detailed comparison:

Table 1: Key Physicochemical and Structural Properties

Property Target Compound (3-methylphenyl) Chloro Analog (3-chlorophenyl)
Molecular Formula C₂₈H₃₃N₄O₅ (inferred)* C₂₆H₂₉ClN₄O₅
Molecular Weight ~493.5 g/mol (inferred)* 512.99 g/mol
logP ~3.5 (inferred)* 4.0071
Hydrogen Bond Acceptors 9 9
Hydrogen Bond Donors 1 1
Polar Surface Area ~81.3 Ų (inferred)* 81.285 Ų
Key Substituent 3-methylphenyl 3-chlorophenyl
Electron Effects Electron-donating (methyl) Electron-withdrawing (chloro)
Potential Bioactivity Likely CNS modulation Suspected receptor antagonism

*Data inferred based on structural similarity to the chloro analog .

Key Observations:

Lipophilicity (logP):
The chloro analog’s higher logP (4.0071) suggests greater membrane permeability compared to the target compound (~3.5), where the methyl group reduces polarity. This may influence pharmacokinetic profiles, such as blood-brain barrier penetration .

The 3-methylphenyl group in the target compound is less polar, favoring hydrophobic interactions but reducing electron-withdrawing effects on the piperazine ring. This could alter receptor binding kinetics or metabolic stability .

Synthesis Considerations:
The chloro analog’s synthesis likely involves halogenation steps (e.g., using triphosgene or chlorinating agents), whereas the target compound may require alkylation or Friedel-Crafts reactions to introduce the methyl group. highlights piperazine coupling strategies applicable to both compounds .

Crystallographic Analysis:
Programs like SHELX and ORTEP () are critical for resolving structural conformations of such complex molecules, particularly the piperazine ring’s orientation and hydrogen-bonding patterns .

Broader Context and Limitations

While the chloro analog () is the most direct comparator, other piperazine derivatives (e.g., ’s pyrido-benzoxazine compound) share partial structural motifs but differ in core scaffolds, limiting direct pharmacological comparisons.

Unresolved Questions:

  • How does the methyl substituent impact metabolic stability compared to the chloro group?
  • Does the reduced logP of the target compound improve aqueous solubility (logSw ~-4.4 inferred) for formulation purposes?

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